![molecular formula C14H11ClN2O2 B13879830 6-Chloro-8,9-dimethoxybenzo[c][1,8]naphthyridine](/img/structure/B13879830.png)
6-Chloro-8,9-dimethoxybenzo[c][1,8]naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-8,9-dimethoxybenzo[c][1,8]naphthyridine is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by its unique structure, which includes a chloro substituent at the 6th position and methoxy groups at the 8th and 9th positions on the benzo[c][1,8]naphthyridine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 6-Chloro-8,9-dimethoxybenzo[c][1,8]naphthyridine, can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble iridium catalyst under air atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis of heterocyclic compounds, such as optimizing reaction conditions, using cost-effective reagents, and employing scalable purification techniques, would apply.
化学反应分析
Types of Reactions
6-Chloro-8,9-dimethoxybenzo[c][1,8]naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent at the 6th position can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of oxidized or reduced forms of the compound.
科学研究应用
6-Chloro-8,9-dimethoxybenzo[c][1,8]naphthyridine has several scientific research applications, including:
Medicinal Chemistry: Compounds in the 1,8-naphthyridine class have shown potential as antibacterial, anticancer, and anti-inflammatory agents.
Materials Science: These compounds can be used as ligands in coordination chemistry and as components in light-emitting diodes and dye-sensitized solar cells.
Chemical Biology: The compound can be used as a molecular probe to study biological processes and interactions.
作用机制
The mechanism of action of 6-Chloro-8,9-dimethoxybenzo[c][1,8]naphthyridine is not well-documented. similar compounds in the 1,8-naphthyridine class exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
1,6-Naphthyridines: These compounds have a similar fused-ring system but differ in the position of the nitrogen atoms.
1,5-Naphthyridines: These compounds also have a similar structure but with different nitrogen atom positions.
Uniqueness
6-Chloro-8,9-dimethoxybenzo[c][1,8]naphthyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chloro and methoxy groups can affect the compound’s electronic properties and interactions with molecular targets, making it distinct from other naphthyridine derivatives .
属性
分子式 |
C14H11ClN2O2 |
|---|---|
分子量 |
274.70 g/mol |
IUPAC 名称 |
6-chloro-8,9-dimethoxybenzo[c][1,8]naphthyridine |
InChI |
InChI=1S/C14H11ClN2O2/c1-18-11-6-9-8-4-3-5-16-14(8)17-13(15)10(9)7-12(11)19-2/h3-7H,1-2H3 |
InChI 键 |
ZTEPGLDGXUILHJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C3=C(N=CC=C3)N=C2Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-[4-({5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidin-2-yl}amino)-3-methoxyphenyl]piperidine-1-carboxylate](/img/structure/B13879747.png)
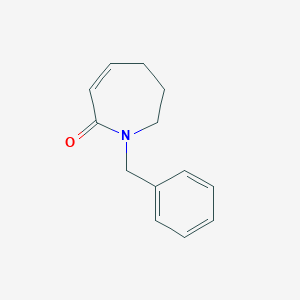
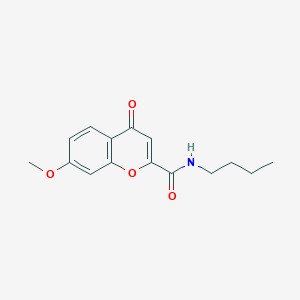

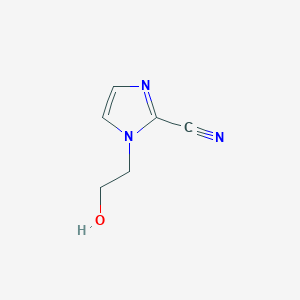


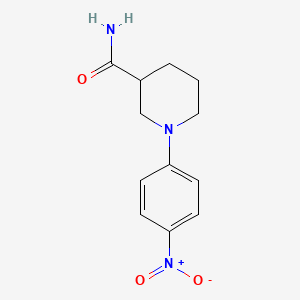
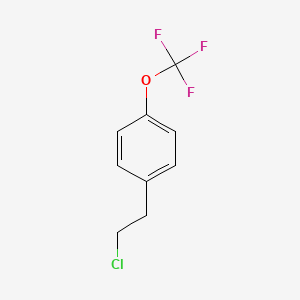
![tert-butyl N-[2-(aminomethyl)pyridin-4-yl]-N-methylcarbamate](/img/structure/B13879800.png)
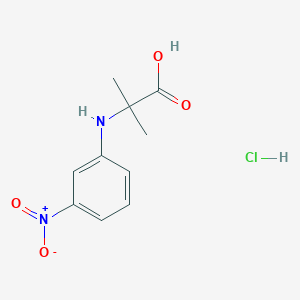
![1-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridin-2-one](/img/structure/B13879804.png)
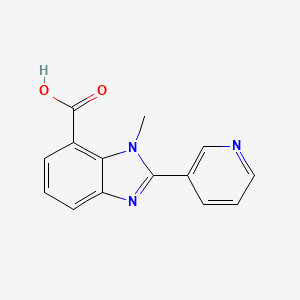
![N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide](/img/structure/B13879843.png)
